N-(2-Phenylmethoxyphenyl)prop-2-enamide
Description
N-(2-Phenylmethoxyphenyl)prop-2-enamide is a synthetic amide derivative characterized by a phenylmethoxy substituent at the ortho position of the phenyl ring attached to the acrylamide backbone. This compound belongs to a broader class of propenamides, which are widely studied for their utility in polymer synthesis and bioactive applications. The phenylmethoxy group imparts distinct electronic and steric properties, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(2-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-16(18)17-14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFZULJOMWGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylmethoxyphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylmethoxybenzoyl chloride with prop-2-enamide in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylmethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); typically carried out under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-Phenylmethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Phenylmethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly impacts melting points, solubility, and reactivity. Key comparisons include:
Key Observations:
- Electron-Donating Groups (e.g., Methoxy): Enhance stability and polymerization efficiency in molecularly imprinted polymers (MIPs) due to reduced electrophilicity .
- Bulkier Groups (e.g., Naphthalenyl): Reduce synthetic yields but increase pharmacological relevance, as seen in naproxen-derived analogs .
Antimicrobial Activity:
- Compound (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibits bactericidal activity against Staphylococcus aureus and Mycobacterium tuberculosis, outperforming ampicillin in some cases .
- Halogenated derivatives (e.g., 4-Cl, 4-Br) demonstrate moderate to high antimicrobial efficacy, attributed to enhanced membrane penetration and target inhibition .
Anti-Inflammatory Activity:
- Natural amides like N-trans-feruloyltyramine and synthetic analogs (e.g., compound 20 in ) attenuate NF-κB activation, with IC₅₀ values <17 μM .
- The phenylmethoxy group in this compound may mimic anti-inflammatory lignanamides found in Bassia indica and Lycium species, though direct data is lacking .
Structural and Electronic Analysis
- Phenylmethoxy vs. Halogen Substituents: The methoxy group is electron-donating, increasing resonance stability but reducing electrophilicity compared to electron-withdrawing halogens. This difference affects reactivity in polymerization and biological target engagement.
- Positional Isomerism: Meta- and para-substituted analogs (e.g., 3-CF₃ vs. 4-CF₃) show divergent bioactivities, emphasizing the importance of substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
